molecular formula C22H14O4 B1295341 1,4-Bisbenzil CAS No. 3363-97-1

1,4-Bisbenzil

Cat. No.: B1295341
CAS No.: 3363-97-1
M. Wt: 342.3 g/mol
InChI Key: FUEGWHHUYNHBNI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ciprofloxacin is synthesized through a multi-step process starting from 2,4-dichloro-5-fluoroacetophenone. The key steps involve:

Industrial Production Methods: Industrial production of Ciprofloxacin involves large-scale synthesis using the same basic steps as the laboratory synthesis but optimized for efficiency and yield. The process includes:

Chemical Reactions Analysis

Types of Reactions: Ciprofloxacin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can modify the quinolone core or the piperazine ring.

    Substitution: Substitution reactions can occur at the fluorine or chlorine positions on the quinolone core.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ciprofloxacin has a wide range of scientific research applications, including:

Mechanism of Action

Ciprofloxacin exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for the supercoiling and uncoiling of bacterial DNA, which are necessary for DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, Ciprofloxacin prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

    Norfloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different pharmacokinetic properties.

    Levofloxacin: A fluoroquinolone with a broader spectrum of activity and different pharmacokinetic profile.

    Moxifloxacin: A newer fluoroquinolone with enhanced activity against Gram-positive bacteria and anaerobes.

Uniqueness of Ciprofloxacin: Ciprofloxacin is unique among fluoroquinolones due to its high potency against Gram-negative bacteria and its extensive use in clinical practice. It has a well-established safety profile and is effective in treating a wide range of bacterial infections .

Properties

IUPAC Name

1-[4-(2-oxo-2-phenylacetyl)phenyl]-2-phenylethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O4/c23-19(15-7-3-1-4-8-15)21(25)17-11-13-18(14-12-17)22(26)20(24)16-9-5-2-6-10-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEGWHHUYNHBNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C(=O)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187315
Record name 1,4-Bis(phenylglyoxaloyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3363-97-1
Record name 1,4-Bis(phenylglyoxaloyl)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003363971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3363-97-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379518
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Bis(phenylglyoxaloyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The benzoinic condensation of terephthalaldehyde (625 g) with benzaldehyde (2000 g) is effected in conditions strictly identical to those of example 1, while using 300 g of potassium cyanide, which represents 50% of the stoichiometrical proportion. The yield of pure bis-benzoin is 1516 g (94%). This product, when oxidized, yields 90% of very pure 1,4-bis (phenylglyoxyloyl) benzene. The tetraketone yield thus averages 85% with respect to the reacted terephthalic aldehyde.
Quantity
625 g
Type
reactant
Reaction Step One
Quantity
2000 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
[Compound]
Name
bis-benzoin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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